molecular formula C21H23N5O2S2 B2840126 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-31-5

5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2840126
CAS No.: 851970-31-5
M. Wt: 441.57
InChI Key: UKTMRQCVEJWYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold comprising a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring substituted at the 4-position with a 4-methoxyphenyl group. A thiophen-2-ylmethyl moiety bridges the piperazine and triazole-thiazole system. The methoxy group may enhance solubility, while the thiophene could modulate lipophilicity and receptor binding .

Properties

IUPAC Name

5-[[4-(4-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S2/c1-14-22-21-26(23-14)20(27)19(30-21)18(17-4-3-13-29-17)25-11-9-24(10-12-25)15-5-7-16(28-2)8-6-15/h3-8,13,18,27H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMRQCVEJWYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Overview

This compound features several key functional groups:

  • Thiazolo[3,2-b][1,2,4]triazole : Known for its diverse biological activities.
  • Piperazine moiety : Often linked to neuroactive compounds.
  • Thiophenyl group : Associated with various pharmacological properties.

Anticancer Properties

Research indicates that compounds containing thiazole and triazole structures exhibit significant anticancer activity. For example:

  • A study demonstrated that derivatives of triazole could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • The piperazine component enhances the interaction with biological targets, potentially increasing efficacy against cancer cells.

Neuropharmacological Effects

The piperazine moiety is particularly relevant in neuropharmacology:

  • Compounds with similar structures have been investigated as adenosine receptor antagonists , which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • The ability of these compounds to modulate neurotransmitter systems suggests potential applications in managing psychiatric disorders.

Case Study: Antibacterial Activity

A related study synthesized a series of compounds similar to the target compound and evaluated their antibacterial properties. The findings revealed that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus . This suggests that modifications in the piperazine and thiophene portions can enhance antimicrobial efficacy.

Case Study: CNS Activity

Another investigation focused on the neuropharmacological effects of piperazine-containing compounds. Results indicated that these compounds could act as allosteric modulators at various receptors, providing a basis for their use in treating anxiety and depression .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AnticancerThiazolo[3,2-b][1,2,4]triazolesInhibition of tumor growth
NeuropharmacologicalPiperazine derivativesModulation of neurotransmitter systems
AntibacterialSimilar synthesized compoundsSignificant activity against Staphylococcus aureus

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the thiazolo-triazole core with ’s analog but differs in piperazine substituents (4-methoxyphenyl vs. 3-chlorophenyl) and the aromatic bridge (thiophen-2-yl vs. ethoxy-methoxyphenyl). Chlorophenyl groups often enhance CNS receptor affinity, while methoxy groups improve solubility .
  • Unlike pyrazoline derivatives in , the target compound’s piperazine-thiophene linkage may confer distinct conformational flexibility, influencing binding kinetics .

Pharmacological Activities

Table 2: Reported or Inferred Bioactivities

Compound Class Activity Mechanism/Receptor Interaction Reference Compound
Piperazine-triazole hybrids Antipsychotic, antidepressant Dopamine/5-HT receptor modulation
Thiophene-containing triazoles Antimicrobial, antifungal CYP450 inhibition (e.g., fluconazole)
Methoxy-substituted analogs Enhanced solubility, CNS uptake Improved pharmacokinetics

Comparison :

  • The piperazine-thiophene combination in the target compound may synergize serotoninergic (5-HT) and dopaminergic effects, similar to ’s pyrazoline derivatives but with enhanced metabolic stability due to thiophene’s resistance to oxidation .

Physical-Chemical Properties

Table 3: Predicted Properties vs. Analogs

Property Target Compound Compound Compound
Molecular Weight ~530 g/mol (estimated) 563.06 g/mol 452.90 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~4.2 (higher due to Cl) ~2.8 (polar benzylidene)
Aqueous Solubility Low (thiophene, piperazine) Very low (chlorophenyl) Moderate (methoxy group)

Notes:

  • The thiophene moiety increases logP compared to benzylidene analogs () but reduces it relative to chlorophenyl derivatives () .
  • The methoxy group enhances solubility compared to halogenated analogs but less than hydroxylated variants .

Q & A

Q. What are the recommended synthesis strategies and critical optimization parameters for this compound?

Methodological Answer : The synthesis involves multi-step reactions, typically including:

Cyclization to form the thiazolo-triazole core .

Functionalization of the piperazine moiety via nucleophilic substitution .

Coupling of thiophene and methoxyphenyl groups using catalysts like triethylamine in solvents such as DMF or chloroform .

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact
Temperature60–80°CAvoids side reactions during cyclization
SolventDMF or ethanolEnhances solubility of intermediates
CatalystTriethylamineAccelerates coupling efficiency

Q. How should researchers characterize the compound’s structure and confirm purity?

Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for thiophene (δ 6.8–7.2 ppm) and piperazine (δ 2.5–3.5 ppm) protons .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~413–415 g/mol) via ESI-MS .
  • High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using a C18 column and acetonitrile/water gradient .

Q. What pharmacological targets are associated with this compound’s structural features?

Methodological Answer : The compound’s heterocyclic framework and substituents suggest interactions with:

  • Neurological targets : 5-HT receptors (due to the piperazine-thiophene motif) .
  • Enzymes : Cytochrome P450 or kinases (via triazole-thiazole core) .
  • Antimicrobial targets : DNA gyrase (fluorinated analogs show activity) .

Q. Which structural features are critical for bioactivity?

Methodological Answer : Key pharmacophores include:

  • Thiazolo-triazole core : Enhances binding to ATP pockets in kinases .
  • 4-Methoxyphenyl group : Modulates lipophilicity and blood-brain barrier penetration .
  • Piperazine-thiophene linkage : Facilitates receptor interactions (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer : Discrepancies may arise from:

  • Varied assay conditions (e.g., pH, cell lines). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Impurity interference . Re-synthesize the compound with >99% HPLC purity and re-test .
  • Species-specific target differences . Perform cross-species comparative studies (e.g., human vs. murine models) .

Q. What advanced spectroscopic techniques validate ambiguous structural features?

Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperazine and thiophene protons) .
  • X-ray Crystallography : Confirm stereochemistry of the thiazolo-triazole core (if single crystals are obtainable) .
  • IR Spectroscopy : Identify hydrogen bonding via O–H stretches (3300–3500 cm⁻¹) .

Q. How to select in vitro/in vivo models for evaluating therapeutic efficacy?

Methodological Answer :

  • Cancer : Use NCI-60 cell lines and xenograft models (e.g., HCT-116 for colorectal cancer) .
  • Neurological disorders : Employ SH-SY5Y cells for neuroprotection assays and rodent models of depression .
  • Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. What computational methods predict molecular interactions with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT1A receptors (PDB ID: 6WGT) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
  • QSAR Modeling : Correlate substituent electronegativity with IC50 values using MOE software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.